molecular formula C6H8NO4P B3191952 (3-Amino-4-hydroxyphenyl)phosphonic acid CAS No. 59785-86-3

(3-Amino-4-hydroxyphenyl)phosphonic acid

Cat. No. B3191952
CAS RN: 59785-86-3
M. Wt: 189.11 g/mol
InChI Key: PWKCLOWSUDPYSF-UHFFFAOYSA-N
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Description

“(3-Amino-4-hydroxyphenyl)phosphonic acid” is a chemical compound that contains both a phosphonic acid group and an amino-hydroxyphenyl group . It is commonly used as a chelating agent and sequestrant in various industrial applications, including water treatment, metal cleaning, and textiles . The molecular formula of this compound is C6H8NO4P.


Synthesis Analysis

The synthesis of phosphonic acids, including “this compound”, has been a focus of considerable attention in synthetic organic chemistry . The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecule possesses a tetrahedral geometry .


Chemical Reactions Analysis

Phosphonic acids, including “this compound”, are known for their diverse applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .


Physical And Chemical Properties Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H +) per molecule .

Mechanism of Action

The mechanism of action of phosphonic acids, including “(3-Amino-4-hydroxyphenyl)phosphonic acid”, is largely due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

Safety and Hazards

The safety data sheet for “(3-Amino-4-hydroxyphenyl)phosphonic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protection equipment when handling this chemical .

Future Directions

Aminophosphonic acids are an important group of medicinal compounds, and their synthesis has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . They are considered to be structural analogues of the corresponding amino acids and the transition state mimics peptide hydrolysis . This opens up potential future developments and implications in medicinal chemistry .

properties

CAS RN

59785-86-3

Molecular Formula

C6H8NO4P

Molecular Weight

189.11 g/mol

IUPAC Name

(3-amino-4-hydroxyphenyl)phosphonic acid

InChI

InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11)

InChI Key

PWKCLOWSUDPYSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1P(=O)(O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1P(=O)(O)O)N)O

Origin of Product

United States

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